1,4-Benzenediamine, N1-(2-ethylhexyl)-N4-phenyl-
Overview
Description
1,4-Benzenediamine, N1-(2-ethylhexyl)-N4-phenyl- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two amino groups attached to a benzene ring, with one of the amino groups substituted by a 2-ethylhexyl group and the other by a phenyl group
Preparation Methods
The synthesis of 1,4-Benzenediamine, N1-(2-ethylhexyl)-N4-phenyl- typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to 1,4-benzenediamine.
Alkylation: The 1,4-benzenediamine is subjected to alkylation with 2-ethylhexyl bromide to introduce the 2-ethylhexyl group.
Amination: Finally, the compound undergoes amination with aniline to introduce the phenyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1,4-Benzenediamine, N1-(2-ethylhexyl)-N4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Benzenediamine, N1-(2-ethylhexyl)-N4-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of rubber antioxidants and as a stabilizer in the manufacture of plastics.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N1-(2-ethylhexyl)-N4-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
1,4-Benzenediamine, N1-(2-ethylhexyl)-N4-phenyl- can be compared with other similar compounds such as:
1,4-Benzenediamine, N,N-diethyl-: This compound has two ethyl groups attached to the amino groups instead of the 2-ethylhexyl and phenyl groups.
1,4-Benzenediamine, N,N-dimethyl-: This compound has two methyl groups attached to the amino groups.
1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: This compound has two 1-methylheptyl groups attached to the amino groups.
The uniqueness of 1,4-Benzenediamine, N1-(2-ethylhexyl)-N4-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-N-(2-ethylhexyl)-4-N-phenylbenzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-3-5-9-17(4-2)16-21-18-12-14-20(15-13-18)22-19-10-7-6-8-11-19/h6-8,10-15,17,21-22H,3-5,9,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMNYXHEINKWFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC1=CC=C(C=C1)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248438 | |
Record name | N1-(2-Ethylhexyl)-N4-phenyl-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82209-88-9 | |
Record name | N1-(2-Ethylhexyl)-N4-phenyl-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82209-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-(2-Ethylhexyl)-N4-phenyl-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Benzenediamine, N1-(2-ethylhexyl)-N4-phenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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